molecular formula C13H14N2O B1486796 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol CAS No. 1699487-77-8

6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol

Cat. No.: B1486796
CAS No.: 1699487-77-8
M. Wt: 214.26 g/mol
InChI Key: YBWBFRCPBDPINT-UHFFFAOYSA-N
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Description

6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol is a high-purity chemical compound offered for research and development purposes. As a pyrimidine derivative, this scaffold is of significant interest in medicinal chemistry and drug discovery, often serving as a key intermediate in the synthesis of more complex molecules. Pyrimidine cores are commonly found in compounds with various pharmacological activities. Researchers can utilize this building block to develop novel substances for biochemical screening and development. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research reference. Please handle all chemicals with appropriate personal protective equipment and in accordance with established laboratory safety protocols.

Properties

IUPAC Name

4-(3,5-dimethylphenyl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-8-4-9(2)6-11(5-8)12-7-13(16)15-10(3)14-12/h4-7H,1-3H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWBFRCPBDPINT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=O)NC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation to Form Pyrimidine Core

The initial step in synthesizing pyrimidine derivatives like 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol typically involves a cyclocondensation reaction. This process forms the pyrimidine ring by reacting β-dicarbonyl compounds (such as acetylacetone) with nitrogen sources like thiourea or urea under acidic conditions.

  • Example: Xu et al. reported the cyclocondensation of acetylacetone with thiourea in hydrochloric acid to yield 4,6-dimethyl-1-mercaptopyrimidine, a key intermediate for further functionalization.

Methylation and Substitution

Following ring formation, selective methylation at the 2-position of the pyrimidine ring is performed to introduce the methyl substituent. This can be achieved using methylating agents such as dimethyl carbonate in the presence of phase transfer catalysts like tetrabutylammonium bromide.

  • Process: The mercaptopyrimidine intermediate undergoes methylation to form 4,6-dimethyl-2-methylthiopyrimidine.

  • Substitution with Aryl Groups: Introduction of the 3,5-dimethylphenyl group at the 6-position can be achieved via nucleophilic substitution or cross-coupling reactions, depending on the availability of appropriate halogenated intermediates or arylating agents.

Oxidation to Pyrimidin-4-ol

The final step involves oxidation of the methylthio group to the corresponding sulfonyl or hydroxyl group to form the pyrimidin-4-ol structure.

  • Method: Oxidation can be carried out using hydrogen peroxide in the presence of sodium tungstate and tetrabutylammonium bromide as a catalyst system, under controlled temperature conditions (45–55 °C). This yields the oxidized pyrimidine derivative in high yield (up to 98.4%).

Alternative Synthetic Routes and Functionalization

Research on related pyrimidine derivatives suggests the use of S-alkylation and acetamide formation for functionalization, which may be adapted for derivatives like 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol.

  • S-Alkylation: Reaction of 2-thiouracil derivatives with chloroacetamides in the presence of potassium carbonate and DMF at elevated temperatures (70–80 °C) leads to S-alkylated pyrimidine derivatives.

  • Purification: The products are typically isolated by filtration, vacuum evaporation, and recrystallization from solvent mixtures such as acetone-DMF.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Intermediate Yield/Notes
1 Cyclocondensation Acetylacetone + Thiourea, HCl, reflux 4,6-Dimethyl-1-mercaptopyrimidine Efficient ring formation
2 Methylation Dimethyl carbonate, tetrabutylammonium bromide, DMF, heat 4,6-Dimethyl-2-methylthiopyrimidine High selectivity, phase transfer catalyst
3 Oxidation H2O2, sodium tungstate, tetrabutylammonium bromide, 45–55 °C 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol (oxidized form) High yield (~98.4%)
4 S-Alkylation (alt.) 2-Thiouracil + chloroacetamide, K2CO3, DMF, 70–80 °C S-alkylated pyrimidine derivatives Yields 76–82%, recrystallization required

Detailed Research Findings

  • Xu et al. demonstrated a three-step synthesis involving cyclocondensation, methylation, and oxidation with environmentally friendly reagents, achieving an overall yield of 75% for related pyrimidine compounds.

  • The oxidation step using hydrogen peroxide and sodium tungstate as a catalyst is notable for its mild conditions and high efficiency, producing crystalline products with melting points consistent with literature values.

  • S-alkylation methods reported for structurally related pyrimidines involve nucleophilic substitution of 2-thiouracil derivatives with chloroacetamides in polar aprotic solvents, yielding compounds with potential biological activity.

Analytical Characterization

The synthesized compounds are characterized by:

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its structure allows for further functionalization, making it valuable in organic synthesis and medicinal chemistry.

Biology

  • Enzyme Inhibitor : Research indicates that 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol can act as an enzyme inhibitor. It is particularly relevant in the context of diseases where enzyme overactivity contributes to pathology, such as cancer and inflammatory diseases.
  • Receptor Modulator : The compound has also been studied for its potential to modulate receptor functions, acting as an agonist or antagonist in various biological pathways.

Medicine

  • Therapeutic Properties : The compound is being explored for its anti-inflammatory and anticancer activities. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways, potentially leading to new treatments for inflammatory diseases .
  • Antimicrobial Effects : Preliminary studies have indicated that it may possess antimicrobial properties against certain pathogens, suggesting potential applications in treating infections.

Industry

  • Material Development : In industrial applications, this compound is employed in developing new materials with specific electronic or optical properties. Its unique structural features can enhance the performance of materials used in electronics and photonics.

Anti-Diabetic Activity

A study highlighted the anti-diabetic potential of derivatives related to this compound. The synthesized derivatives exhibited significant inhibitory activity against the α-amylase enzyme, which is crucial in carbohydrate metabolism. The results indicated better anti-diabetic effects compared to standard drugs like acarbose .

Anti-Cancer Properties

Research has focused on the ability of this compound to inhibit cancer cell proliferation. Specific signaling pathways involved in tumor growth were targeted, demonstrating promising results in preclinical models .

Inflammation Modulation

Studies have shown that 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol can reduce inflammation by inhibiting pro-inflammatory cytokines. This property suggests potential therapeutic applications in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituents (Position) Biological Activity (IC₅₀) Key Reference
6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol Pyrimidin-4-ol 2-CH₃, 6-(3,5-(CH₃)₂C₆H₃) Not reported
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide Naphthalene-carboxamide 3-OH, N-(3,5-(CH₃)₂C₆H₃) PET inhibition: ~10 µM
N-(3,5-Dichlorophenyl)-2,2,2-trichloroacetamide Trichloroacetamide N-(3,5-Cl₂C₆H₃), CO-CCl₃ Solid-state geometry study
Triaziflam (from ) Triazine 6-(3,5-dimethylphenoxy) Herbicidal use

Key Observations:

Substituent Position and Lipophilicity :

  • The 3,5-dimethylphenyl group in both the target compound and N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide enhances lipophilicity, which correlates with improved membrane permeability and PET-inhibiting activity (IC₅₀ ~10 µM).
  • Electron-donating methyl groups (as in the target compound) contrast with electron-withdrawing substituents (e.g., Cl in N-(3,5-dichlorophenyl)-2,2,2-trichloroacetamide), which alter electronic properties and solid-state packing .

Core Heterocycle Influence :

  • Pyrimidine (target compound) vs. naphthalene-carboxamide (): Pyrimidines often exhibit better metabolic stability compared to carboxamides, which may degrade more readily in biological systems.
  • Triaziflam (triazine core) in highlights the role of heterocycle choice in herbicidal activity, suggesting the target compound’s pyrimidine ring may offer distinct binding interactions.

This effect may extrapolate to the target compound.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol (Predicted) N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide N-(3,5-Dichlorophenyl)-2,2,2-trichloroacetamide
Molecular Weight ~245 g/mol ~307 g/mol ~322 g/mol
H-Bond Donors 1 (OH group) 1 (OH group) 1 (NH group)
Lipophilicity (LogP) Moderate (due to CH₃ groups) High (aromatic + methyl groups) Very high (Cl substituents)
Crystal Packing Likely influenced by planar pyrimidine ring Not reported Two molecules/asymmetric unit

Biological Activity

6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound can act as an enzyme inhibitor or a receptor modulator , affecting various biological pathways.

  • Enzyme Inhibition : The compound binds to the active site of specific enzymes, inhibiting their activity. This is particularly relevant in the context of diseases where enzyme overactivity contributes to pathology.
  • Receptor Modulation : It can also modulate receptor functions by acting as an agonist or antagonist, influencing cellular responses related to various physiological processes.

Therapeutic Applications

Research indicates that 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol has potential therapeutic properties across several domains:

  • Anti-inflammatory Activity : Studies have suggested that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and pathways.
  • Anticancer Properties : The compound has been explored for its ability to inhibit cancer cell proliferation, particularly through its effects on specific signaling pathways involved in tumor growth.
  • Antimicrobial Effects : Preliminary studies indicate that it may possess antimicrobial properties against certain pathogens.

1. Inhibition of Trypanosoma brucei AdoMetDC

A study identified pyrimidineamine inhibitors targeting the Trypanosoma brucei AdoMetDC enzyme, which is crucial for the survival of this parasite responsible for human African trypanosomiasis (HAT). The structure-activity relationship (SAR) analysis revealed that modifications similar to those in 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol could enhance selectivity and potency against the parasite while minimizing effects on human enzymes .

2. Anticancer Activity

In vitro assays demonstrated that derivatives similar to 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds with structural similarities showed half-maximal inhibitory concentrations (IC50) in the low micromolar range against leukemia and breast cancer cells .

3. Structure-Activity Relationships

Research on related compounds has elucidated important features necessary for biological activity. For example, the presence of specific functional groups and steric configurations significantly influences the binding affinity and inhibitory potency against targeted enzymes .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2,4,6-Trimethylpyrimidine Three methyl groups on pyrimidineModerate enzyme inhibition
4-Hydroxy-2-methylpyrimidine Lacks 3,5-dimethylphenyl groupLimited receptor modulation
6-Phenyl-2-methylpyrimidin-4-ol Phenyl group instead of 3,5-dimethylphenylSimilar but less potent

The unique presence of the 3,5-dimethylphenyl group in 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol enhances its chemical reactivity and biological interactions compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol
Reactant of Route 2
6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol

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